1,2-Diethoxy-4,5-dinitrobenzene
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Overview
Description
1,2-Diethoxy-4,5-dinitrobenzene is an organic compound with the chemical formula C10H12N2O6. It is a derivative of benzene, where two ethoxy groups are attached to the first and second carbon atoms, and two nitro groups are attached to the fourth and fifth carbon atoms. This compound is known for its yellow crystalline appearance and is used in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Diethoxy-4,5-dinitrobenzene can be synthesized through the nitration of 1,2-diethoxybenzene. The process involves dissolving 1,2-diethoxybenzene in concentrated nitric acid and then slowly adding a mixture of nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the rate of nitration and to prevent over-nitration. The product is then purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar nitration process but on a larger scale. The reaction conditions are carefully monitored to ensure the safety and efficiency of the process. The use of continuous flow reactors can help in maintaining consistent reaction conditions and improving the yield of the desired product.
Chemical Reactions Analysis
Types of Reactions
1,2-Diethoxy-4,5-dinitrobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the nitro groups can lead to the formation of amines.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride can be used.
Substitution: Substitution reactions often require strong acids or bases as catalysts.
Major Products Formed
Oxidation: Formation of 1,2-diquinone-4,5-dinitrobenzene.
Reduction: Formation of 1,2-diethoxy-4,5-diaminobenzene.
Substitution: Formation of various substituted benzene derivatives depending on the substituent introduced.
Scientific Research Applications
1,2-Diethoxy-4,5-dinitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential effects on biological systems, particularly in the context of its nitro groups.
Medicine: Investigated for its potential use in drug development, particularly as a precursor to pharmacologically active compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,2-diethoxy-4,5-dinitrobenzene involves its interaction with various molecular targets. The nitro groups can undergo reduction to form reactive intermediates, which can interact with cellular components. These interactions can lead to the formation of reactive oxygen species and other reactive intermediates, which can affect cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
1,2-Dimethoxy-4,5-dinitrobenzene: Similar structure but with methoxy groups instead of ethoxy groups.
1,2-Diethoxy-3,4-dinitrobenzene: Similar structure but with nitro groups on the third and fourth carbon atoms.
1,2-Diethoxy-4,5-diaminobenzene: Similar structure but with amino groups instead of nitro groups.
Uniqueness
1,2-Diethoxy-4,5-dinitrobenzene is unique due to its specific arrangement of ethoxy and nitro groups, which imparts distinct chemical and physical properties. This unique structure allows it to participate in specific chemical reactions and makes it valuable in various applications, particularly in the synthesis of other complex organic compounds.
Properties
IUPAC Name |
1,2-diethoxy-4,5-dinitrobenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O6/c1-3-17-9-5-7(11(13)14)8(12(15)16)6-10(9)18-4-2/h5-6H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLZQXWYRDKWMOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)[N+](=O)[O-])[N+](=O)[O-])OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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